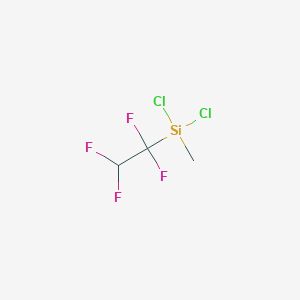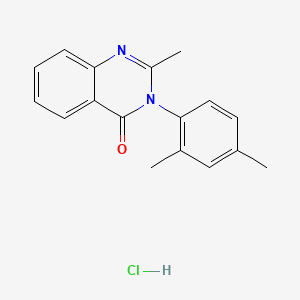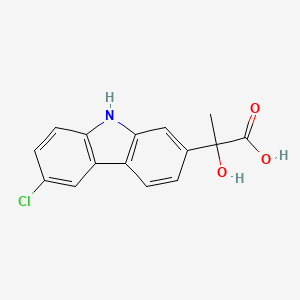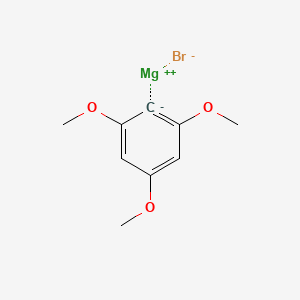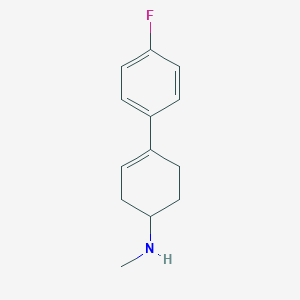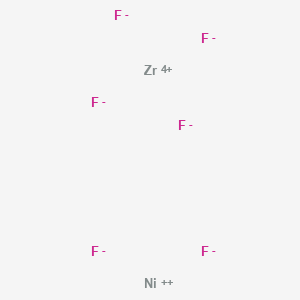
nickel(2+);zirconium(4+);hexafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+);zirconium(4+);hexafluoride is a complex compound consisting of nickel, zirconium, and fluoride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nickel(2+);zirconium(4+);hexafluoride typically involves the reaction of nickel salts with zirconium salts in the presence of fluoride ions. One common method is the sol-gel process, where zirconium oxychloride is dissolved in ethanol and mixed with an organic acid to form a gel. This gel is then reacted with nickel sulfate and fluoride ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel processes or hydrothermal synthesis. These methods allow for the controlled formation of the compound with high purity and yield. The use of hydrous zirconium oxide as a precursor is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+);zirconium(4+);hexafluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: Fluoride ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state fluorides, while reduction reactions may yield lower oxidation state compounds.
Applications De Recherche Scientifique
Nickel(2+);zirconium(4+);hexafluoride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and high-performance coatings
Mécanisme D'action
The mechanism of action of nickel(2+);zirconium(4+);hexafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Nickel(2+);zirconium(4+);hexafluoride can be compared with other similar compounds, such as:
- Nickel(2+);titanium(4+);hexafluoride
- Nickel(2+);hafnium(4+);hexafluoride
- Nickel(2+);silicon(4+);hexafluoride
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of nickel and zirconium, which imparts distinct catalytic and material properties .
Propriétés
Numéro CAS |
30868-55-4 |
|---|---|
Formule moléculaire |
F6NiZr |
Poids moléculaire |
263.91 g/mol |
Nom IUPAC |
nickel(2+);zirconium(4+);hexafluoride |
InChI |
InChI=1S/6FH.Ni.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
Clé InChI |
SEDAPJDLQKVYGT-UHFFFAOYSA-H |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[F-].[Ni+2].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
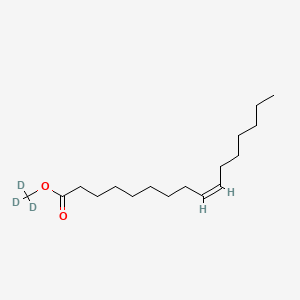
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
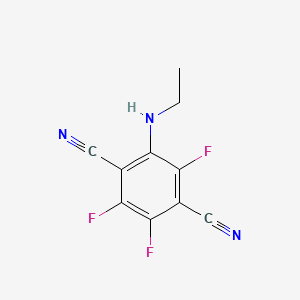
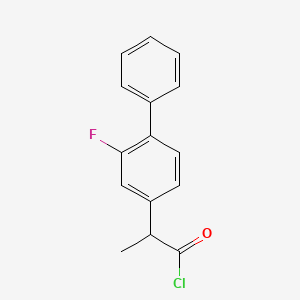
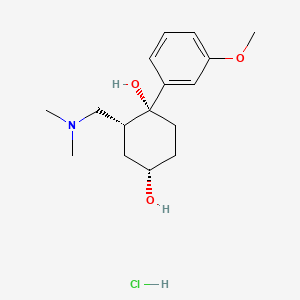
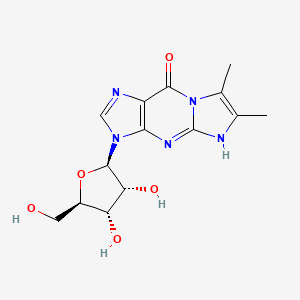
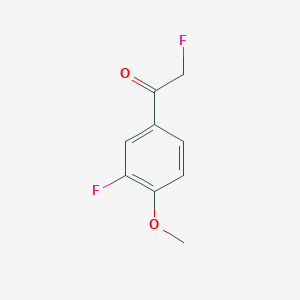
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
